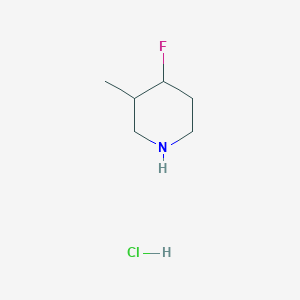
4-Fluoro-3-methylpiperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-methylpiperidine hydrochloride is a fluorinated piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methylpiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the nucleophilic substitution of a nitro group by fluorine using reagents such as tetrabutylammonium fluoride (Bu4NF) . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of fluorinated piperidines, including this compound, involves multi-step synthesis processes. These processes are designed to be scalable and cost-effective, often utilizing continuous flow reactors and automated systems to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-3-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH) are used under anhydrous conditions.
Major Products: The major products formed from these reactions include various fluorinated piperidine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-methylpiperidine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-fluoro-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can lead to modulation of biochemical pathways, affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
4-Fluoropiperidine: Another fluorinated piperidine with similar structural features but different substitution patterns.
3-Methylpiperidine: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoro-3-methylpyridine: A related compound with a pyridine ring instead of a piperidine ring
Uniqueness: 4-Fluoro-3-methylpiperidine hydrochloride is unique due to the combined presence of a fluorine atom and a methyl group on the piperidine ring. This combination enhances its chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H13ClFN |
|---|---|
Molekulargewicht |
153.62 g/mol |
IUPAC-Name |
4-fluoro-3-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-5-4-8-3-2-6(5)7;/h5-6,8H,2-4H2,1H3;1H |
InChI-Schlüssel |
PIOKCSLVDACPII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCC1F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


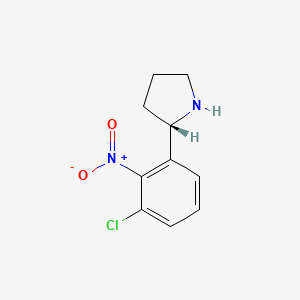
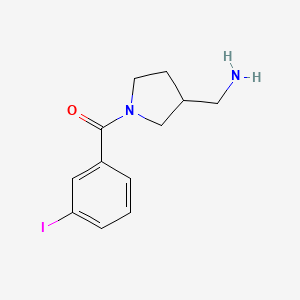
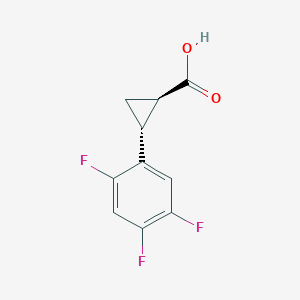
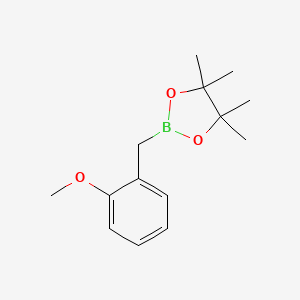
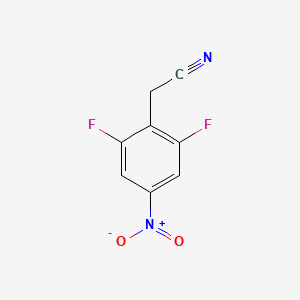
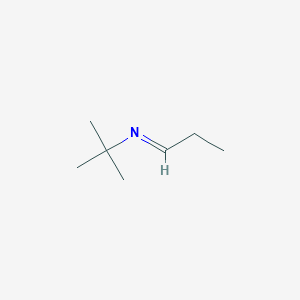
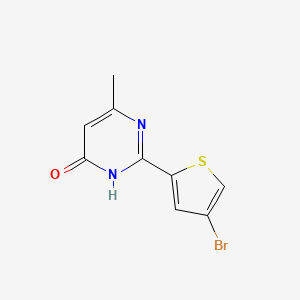
![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
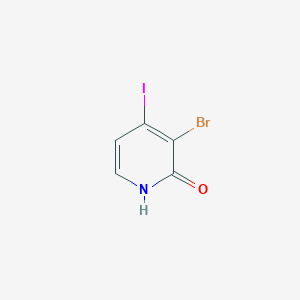
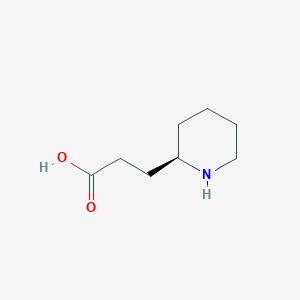
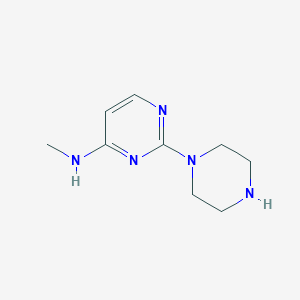
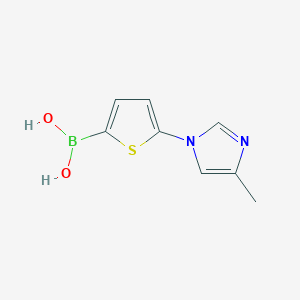

![tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13346923.png)
